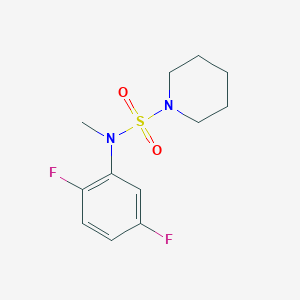
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one, also known as DBF, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DBF is a benzofuran derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is not fully understood. However, studies have shown that 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one also exhibits antioxidant effects by reducing oxidative stress and lipid peroxidation. In addition, 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one in lab experiments is its ability to exhibit multiple therapeutic effects such as anti-inflammatory, antioxidant, and anti-tumor properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one research include investigating its potential as a treatment for various diseases such as cancer, diabetes, and neurological disorders. Studies could focus on optimizing its therapeutic potential by understanding its mechanism of action and developing more efficient synthesis methods. In addition, studies could investigate the pharmacokinetics and pharmacodynamics of 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one involves the reaction of 2,2-dimethylazetidine-1-carboxylic acid with 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one as a white crystalline solid with a melting point of 181-183°C.
Wissenschaftliche Forschungsanwendungen
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one exhibits anti-inflammatory, antioxidant, and anti-tumor properties. 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been investigated as a potential treatment for various diseases such as cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-9-12-10(17)5-4-6-11(12)19-13(9)14(18)16-8-7-15(16,2)3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBNQSSQTDPELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCC3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)


![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)
